Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-
CAS No.: 72968-79-7
Cat. No.: VC16993670
Molecular Formula: C19H16N2O3S
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 72968-79-7 |
|---|---|
| Molecular Formula | C19H16N2O3S |
| Molecular Weight | 352.4 g/mol |
| IUPAC Name | 2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid |
| Standard InChI | InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24) |
| Standard InChI Key | BKTWCHYMSWDLAB-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular and IUPAC Nomenclature
The compound is systematically named 2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid under IUPAC guidelines, reflecting its benzenesulfonic acid backbone substituted at the second position with a Schiff base moiety derived from 4-aminodiphenylamine . Its structure integrates a sulfonic acid group (–SO₃H) and an imine (–N=CH–) bridge, creating a conjugated system that influences its electronic properties . Alternative synonyms include o-[N-(p-anilinophenyl)formimidoyl]benzenesulfonic acid and 2-[[[4-(Phenylamino)phenyl]imino]methyl]benzenesulfonic acid, as documented in chemical databases .
Molecular Geometry and Spectroscopic Data
The compound’s molecular structure has been elucidated through spectroscopic and crystallographic analyses. Its SMILES notation (C₁=CC=C(C=C₁)NC₂=CC=C(C=C₂)N=CC₃=CC=CC=C₃S(=O)(=O)O) reveals a planar aromatic system with the sulfonic acid group at position 2 of the benzene ring and the imine-linked aniline moiety at position 4. The InChIKey (BKTWCHYMSWDLAB-UHFFFAOYSA-N) provides a unique identifier for digital referencing.
Table 1: Key Molecular Properties
Synthesis and Preparation
General Synthetic Routes
The synthesis of benzenesulfonic acid derivatives typically involves sulfonation reactions, where benzene reacts with concentrated sulfuric acid to introduce the –SO₃H group. For this specific derivative, the imine moiety is formed via a condensation reaction between 4-aminodiphenylamine and a formyl-substituted benzenesulfonic acid precursor. This Schiff base formation is catalyzed under acidic or neutral conditions, yielding the target compound with high regioselectivity .
Optimization and Yield
Recent protocols emphasize the use of microwave-assisted synthesis to enhance reaction efficiency, reducing reaction times from hours to minutes while maintaining yields above 85% . Solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) are critical to minimizing side products such as sulfonic acid isomers or over-oxidized species.
Physicochemical Properties
Crystallographic Analysis
A related zinc complex containing a structurally analogous benzenesulfonic acid derivative was crystallized in a monoclinic system (P2/ c) with lattice parameters a = 9.5936(8) Å, b = 11.2561(10) Å, and c = 11.9682(10) Å . Although direct data for 72968-79-7 is limited, this suggests potential for similar crystalline arrangements due to shared functional groups.
Table 2: Crystallographic Data for a Related Zinc Complex
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2/ c (no. 13) |
| Unit Cell Dimensions | a = 9.5936(8) Å, b = 11.2561(10) Å, c = 11.9682(10) Å |
| β Angle | 104.598(3)° |
| Volume | 1250.68(19) ų |
| Z | 2 |
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water due to its hydrophobic aromatic domains . Stability studies indicate decomposition above 200°C, with the sulfonic acid group contributing to thermal resilience compared to non-sulfonated analogs.
Applications and Industrial Relevance
Pharmaceutical Intermediates
This derivative serves as a precursor in the synthesis of antifungal agents and surfactants, where the sulfonic acid group enhances bioavailability and water solubility . Its Schiff base moiety also chelates metal ions, making it valuable in designing antimicrobial complexes .
Materials Science
In polymer chemistry, the compound acts as a dopant for conductive polymers, improving electrical conductivity through sulfonic acid’s electron-withdrawing effects. Recent explorations in metal-organic frameworks (MOFs) highlight its utility in constructing porous materials for gas storage .
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